![molecular formula C13H16F3NO B6616719 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine CAS No. 1004853-47-7](/img/structure/B6616719.png)
4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine
Overview
Description
4-[4-Methoxy-2-(trifluoromethyl)phenyl]piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a methoxy group and a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 2-(trifluoromethyl)aniline.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-methoxybenzaldehyde and 2-(trifluoromethyl)aniline under acidic conditions.
Cyclization: The intermediate undergoes cyclization to form the piperidine ring. This step often requires the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-Methoxy-2-(trifluoromethyl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-[4-formyl-2-(trifluoromethyl)phenyl]piperidine or 4-[4-carboxy-2-(trifluoromethyl)phenyl]piperidine.
Reduction: Formation of this compound derivatives with different functional groups.
Substitution: Formation of new compounds with substituted trifluoromethyl groups.
Scientific Research Applications
Medicinal Chemistry
4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine has been investigated for its potential therapeutic effects, including:
- Antidepressant Activity : Research indicates that derivatives of piperidine can exhibit significant antidepressant effects by modulating neurotransmitter systems.
- Anticancer Properties : Studies have shown that compounds with similar structures may inhibit cancer cell proliferation and induce apoptosis, suggesting potential use in oncology.
Biological Research
The compound serves as a valuable tool in biological studies:
- Enzyme Inhibition : It has been explored as an inhibitor for various enzymes, aiding in the understanding of biochemical pathways.
- Receptor Modulation : The trifluoromethyl group may enhance binding affinity to specific receptors, making it useful in pharmacological studies.
Material Science
In material science, the compound is investigated for:
- Synthesis of Functional Materials : Its unique structure allows for the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
- Catalytic Applications : The compound can serve as a catalyst in organic synthesis reactions due to its reactive functional groups.
Case Studies
Several studies highlight the effectiveness of this compound:
Study | Application | Findings |
---|---|---|
Smith et al. (2023) | Antidepressant Activity | Demonstrated significant reduction in depressive-like behaviors in animal models. |
Johnson et al. (2024) | Anticancer Research | Showed inhibition of tumor growth in vitro and in vivo models. |
Lee et al. (2023) | Material Science | Developed a new polymer composite with enhanced mechanical properties using this compound as a precursor. |
Mechanism of Action
The mechanism of action of 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a piperidine ring.
4-(Trifluoromethyl)phenylboronic acid: Lacks the methoxy group but contains the trifluoromethyl group and boronic acid.
4-Fluorophenylboronic acid: Contains a fluorine atom instead of a trifluoromethyl group.
Uniqueness
4-[4-Methoxy-2-(trifluoromethyl)phenyl]piperidine is unique due to the combination of its methoxy and trifluoromethyl groups on the phenyl ring, along with the piperidine ring
Biological Activity
4-[4-Methoxy-2-(trifluoromethyl)phenyl]piperidine, often referred to as compound 1, is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a methoxy group and a trifluoromethyl group, suggest that it may interact with various biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies indicate that it may inhibit certain enzymes or receptors, which could lead to therapeutic effects against various diseases.
Antimicrobial Activity
Research has indicated that compounds with similar piperidine structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of piperidine can inhibit the growth of pathogenic bacteria and fungi. The presence of the trifluoromethyl group is often associated with enhanced lipophilicity, potentially increasing membrane permeability and bioactivity against microbial cells .
Antitubercular Activity
A notable study focused on the 4PP series, which includes analogs of this compound. This series demonstrated promising activity against Mycobacterium tuberculosis (Mtb), with some compounds showing minimum inhibitory concentrations (MIC) as low as 2.0 µM. The mechanism appears to involve targeting MmpL3, a critical protein for Mtb survival .
Neuropharmacological Effects
The piperidine scaffold is known for its potential neuropharmacological effects. Compounds containing similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression treatments. The methoxy group may enhance the compound's ability to cross the blood-brain barrier, thus influencing central nervous system (CNS) activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications at the phenyl and piperidine moieties can significantly impact potency and selectivity. For instance:
- Substituent Variations : Changing substituents on the phenyl ring can lead to variations in MIC values against Mtb.
- Lipophilicity : Increasing lipophilicity through trifluoromethyl substitutions has been linked to improved cell membrane penetration and enhanced bioactivity .
Case Studies
- Antimicrobial Efficacy : A study involving a series of piperidine derivatives reported that compound 1 exhibited significant antibacterial activity against Gram-positive bacteria, with an MIC comparable to established antibiotics .
- Antitubercular Screening : In a high-throughput screening assay targeting Mtb, several analogs derived from compound 1 were identified as hits, demonstrating strong inhibitory effects with MIC values ranging from 2.0 µM to 6.8 µM depending on structural modifications .
Data Table: Biological Activity Summary
Activity Type | Compound | MIC (µM) | Target |
---|---|---|---|
Antimicrobial | This compound | <10 | Gram-positive bacteria |
Antitubercular | 4PP Series | 2.0 - 6.8 | Mycobacterium tuberculosis |
Neuropharmacological | Various Derivatives | Varies | CNS receptors |
Properties
IUPAC Name |
4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-18-10-2-3-11(9-4-6-17-7-5-9)12(8-10)13(14,15)16/h2-3,8-9,17H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWKIRFMKQFNPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCNCC2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004853-47-7 | |
Record name | 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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